molecular formula C6H12N2O B1322937 N-methylpyrrolidine-3-carboxamide CAS No. 1007870-02-1

N-methylpyrrolidine-3-carboxamide

Cat. No. B1322937
CAS RN: 1007870-02-1
M. Wt: 128.17 g/mol
InChI Key: BVOWXWSHDIGNRE-UHFFFAOYSA-N
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Description

N-methylpyrrolidine-3-carboxamide is a compound that falls within the category of pyrrolidine derivatives, which are known for their diverse range of biological activities and applications in pharmaceutical chemistry. The compound's structure is characterized by the presence of a pyrrolidine ring, a carboxamide group, and a methyl group attached to the nitrogen atom of the pyrrolidine ring.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions to achieve the desired stereoisomer. For instance, the asymmetric synthesis of 4-aminopyrrolidine-3-carboxylic acid stereoisomers has been achieved through diastereoselective conjugate addition, yielding high diastereomeric and enantiomeric excesses . Similarly, the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives involves coupling reactions using standard protocols, which could potentially be adapted for the synthesis of N-methylpyrrolidine-3-carboxamide derivatives .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often characterized by the presence of hydrogen bonding and other non-covalent interactions. For example, the structures of 1-methylpyrrole-2-carboxamide and 1-hydroxypyrrole-2-carboxamide have been analyzed using computational methods and X-ray crystallography, revealing the existence of N–H···O hydrogen bonds and C–H···O intramolecular interactions . These findings suggest that similar interactions may be present in the structure of N-methylpyrrolidine-3-carboxamide, influencing its conformation and stability.

Chemical Reactions Analysis

Pyrrolidine derivatives can participate in a variety of chemical reactions. For instance, N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, which are structurally related to N-methylpyrrolidine-3-carboxamide, can be synthesized from α-amino acids and can undergo alkylation or reduction to form polysubstituted pyrrolidine derivatives . Additionally, the reaction between N-isocyaniminotriphenylphosphorane, aldimines, and Meldrum's acid has been used to synthesize N-aminopyrrolidine-2,5-diones diastereoselectively . These reactions highlight the reactivity of the pyrrolidine ring and the potential for further functionalization of N-methylpyrrolidine-3-carboxamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely depending on their substitution patterns. For example, polyamides based on 3,3′-dimethylnaphthidine, which includes a pyrrolidine structure, exhibit high glass transition temperatures and good thermal stability . Although not directly related to N-methylpyrrolidine-3-carboxamide, these findings suggest that pyrrolidine derivatives can possess significant thermal properties, which may be relevant for the application of N-methylpyrrolidine-3-carboxamide in material science or pharmaceutical formulations.

Scientific Research Applications

  • Cancer Research and Treatment :

    • The compound 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), derived from a series of cyclic amine-containing benzimidazole carboxamide PARP inhibitors, has shown promise in the treatment of cancer. It exhibits excellent potency against both the PARP-1 and PARP-2 enzymes, demonstrating effectiveness in various cancer models including melanoma and breast cancer (Penning et al., 2009).
  • Chemiluminescence in Analytical Chemistry :

    • Derivatives like 2-(2-Aminoethyl)-1-methylpyrrolidine and N-(3-aminopropyl)pyrrolidine have been used as derivatization reagents for carboxylic acid in high-performance liquid chromatography with electrogenerated chemiluminescence detection, indicating their utility in sensitive analytical methods (Morita & Konishi, 2002).
  • Synthesis of Neuroleptic Drugs :

    • Benzamides of N,N-disubstituted ethylenediamines, 1-substituted 2-(aminomethyl)pyrrolidines, and 1-substituted 3-aminopyrrolidines have been synthesized as potential neuroleptics, showing inhibitory effects on apomorphine-induced stereotyped behavior in rats, which suggests their application in the treatment of psychosis (Iwanami et al., 1981).
  • Organic Synthesis and Catalysis :

    • (S)-N-methylpyrrolidine-2-carboxylate, a derivative of natural L-proline, has been used as an efficient ligand for copper-catalyzed N-arylation of amides,
    with aryl halides under mild conditions, facilitating the synthesis of various N-arylamides .
  • Anticancer and Anti-Biofilm Activity :

    • Novel 2-(het)arylpyrrolidine-1-carboxamides have been synthesized and evaluated for their anticancer and anti-biofilm activity. Some compounds showed in vitro activity towards M-Hela tumor cell lines and effectiveness in suppressing bacterial biofilm growth, making them promising candidates for further development as anti-cancer and anti-bacterial agents (Smolobochkin et al., 2019).
  • Study of Uremic Toxins :

    • N-methyl-2-pyridone-5-carboxamide, a major metabolite of nicotinamide, was identified as a uremic toxin. Studies suggest that its accumulation could be harmful, particularly by inhibiting poly (ADP-ribose) polymerase-1 activity, which is highly involved in DNA replication and repair (Lenglet et al., 2016).

Safety and Hazards

N-methylpyrrolidine-3-carboxamide is classified as an irritant . It is highly flammable and toxic if swallowed. It can cause severe skin burns and eye damage, and it is harmful if inhaled . It is recommended to handle this compound with appropriate safety measures .

Future Directions

While specific future directions for N-methylpyrrolidine-3-carboxamide were not found in the search results, pyrrolidine derivatives are of great interest in drug discovery . They are used to design new compounds with different biological profiles, which could guide future research in this area .

properties

IUPAC Name

N-methylpyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-7-6(9)5-2-3-8-4-5/h5,8H,2-4H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOWXWSHDIGNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630500
Record name N-Methylpyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylpyrrolidine-3-carboxamide

CAS RN

1007870-02-1
Record name N-Methylpyrrolidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylpyrrolidine-3-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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